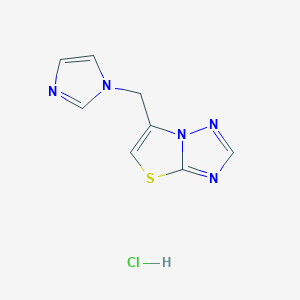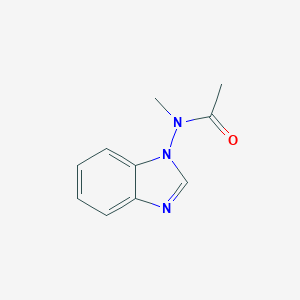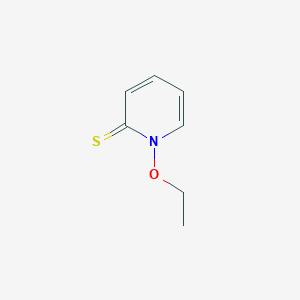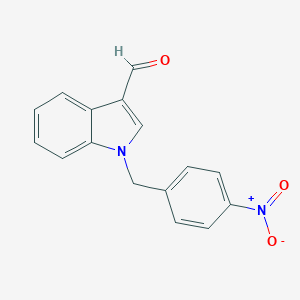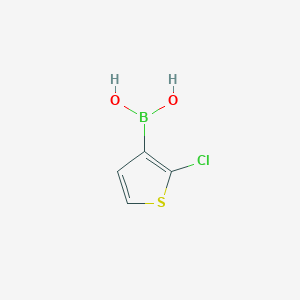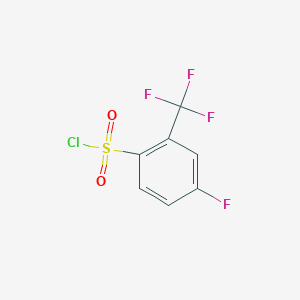![molecular formula C19H18F2N2O B067413 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole CAS No. 182069-10-9](/img/structure/B67413.png)
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole, also known as BFMPI, is a novel compound that has attracted significant attention from researchers due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole is not fully understood. However, studies have suggested that it works by inhibiting the activity of enzymes involved in various cellular processes, such as DNA synthesis and cell division. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cellular processes. In addition, 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has also been found to have low toxicity, making it safe for use in lab experiments. However, one limitation of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole is its poor solubility in aqueous solutions, which may affect its efficacy in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole. One area of interest is the development of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole-based cancer therapies. Researchers are exploring the use of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole in combination with other anticancer drugs to improve their efficacy. Another area of interest is the development of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole-based antifungal and antibacterial agents. Researchers are also investigating the potential use of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole in the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole and its potential applications in various fields.
In conclusion, 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole is a novel compound that has attracted significant attention from researchers due to its potential applications in various fields. The synthesis method of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been optimized to ensure high yield and purity of the compound. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been extensively studied for its potential applications in cancer therapy, antifungal and antibacterial agents, and treatment of inflammatory diseases. The exact mechanism of action of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole is not fully understood, but studies have suggested that it works by inhibiting the activity of enzymes involved in various cellular processes. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has several advantages for lab experiments, including its stability and low toxicity, but its poor solubility in aqueous solutions may affect its efficacy in some experiments. There are several future directions for the research on 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole, including the development of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole-based cancer therapies, antifungal and antibacterial agents, and treatment of inflammatory diseases.
Synthesemethoden
The synthesis of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole involves a series of chemical reactions. The starting material is 4-fluorobenzyl alcohol, which is reacted with 3-bromopropylamine to form 3-(4-fluorobenzylamino)propyl alcohol. This intermediate is then reacted with 1H-imidazole-4-carboxaldehyde to form the final product, 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole. The synthesis method has been optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been extensively studied for its potential applications in various fields. It has been shown to have anticancer, antifungal, and antibacterial properties. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has also been found to have antibacterial activity against Gram-positive and Gram-negative bacteria.
Eigenschaften
CAS-Nummer |
182069-10-9 |
|---|---|
Produktname |
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole |
Molekularformel |
C19H18F2N2O |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole |
InChI |
InChI=1S/C19H18F2N2O/c20-16-7-3-14(4-8-16)19(15-5-9-17(21)10-6-15)24-11-1-2-18-12-22-13-23-18/h3-10,12-13,19H,1-2,11H2,(H,22,23) |
InChI-Schlüssel |
SNICMGDUOVKOPQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCCC3=CN=CN3)F |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCCC3=CN=CN3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




